Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate chemical properties
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Executive Summary
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a key heterocyclic building block centered on the imidazo[1,2-a]pyridine scaffold. This core structure is recognized as a "privileged" motif in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the compound's chemical properties, a validated synthetic protocol, and its strategic applications in drug discovery. We will explore the compound's reactivity, focusing on the functional handles—the C7-bromo substituent and the C3-ethyl acetate group—that make it a versatile starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and infectious diseases.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention from the pharmaceutical industry. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a variety of biological targets. This has led to the development of several successful drugs, including Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1] The broad spectrum of biological activities associated with this scaffold—spanning antiviral, anticancer, anti-inflammatory, and antibacterial properties—underscores its therapeutic potential.[1][2]
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate emerges as a particularly valuable derivative. It provides two distinct and orthogonal points for chemical modification:
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The C7-Bromo Group: A classic handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
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The C3-Ethyl Acetate Group: Readily modified through hydrolysis, amidation, or reduction to introduce new functional groups and modulate physicochemical properties.
This dual functionality allows for the systematic exploration of chemical space around the core, a critical strategy in modern lead optimization.
Core Chemical and Physical Properties
The fundamental properties of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate are summarized below. While experimental data for this specific isomer is not widely published, computed properties from reliable databases provide a strong foundation for its use in research.
Caption: Chemical structure of the title compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 283.12 g/mol | [5] |
| CAS Number | 951884-72-9 | PubChem |
| Appearance | Expected to be a solid at room temperature | General |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Polar Surface Area | 43.6 Ų |[6] |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted imidazo[1,2-a]pyridines is reliably achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent. A robust and efficient two-step, one-pot method is particularly well-suited for generating this class of compounds.[7]
Caption: One-pot synthetic workflow diagram.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from established methodologies for related structures.[7]
Materials:
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2-Amino-4-bromopyridine
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N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Ethyl bromoacetate[8]
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Toluene, anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated sodium bicarbonate solution
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Ethyl acetate (for extraction)[9]
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Step 1: Intermediate Formation.
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To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
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Heat the reaction mixture to reflux and monitor by TLC until the starting aminopyridine is consumed (typically 2-4 hours).
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Causality: The reaction with DMFDMA forms a formamidine intermediate. This step activates the 2-amino group, making the subsequent cyclization more efficient and regioselective to the N-1 position.
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Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove toluene and excess DMFDMA.
-
-
Step 2: Cyclization.
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Dissolve the crude intermediate from Step 1 in anhydrous DMF (10 mL/mmol).
-
Add ethyl bromoacetate (1.1 eq) to the solution.
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Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 4-8 hours).
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Causality: Ethyl bromoacetate acts as the electrophilic partner. The nitrogen of the pyridine ring attacks the α-carbon of the bromoacetate, displacing the bromide. A subsequent intramolecular condensation and elimination of dimethylamine yields the final aromatic imidazo[1,2-a]pyridine ring system.
-
-
Work-up and Purification.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate.
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Trustworthiness: This self-validating protocol involves standard, well-understood reactions. Purity can be confirmed at the final step using NMR and LC-MS, ensuring the identity and quality of the final product.
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Spectroscopic Characterization (Anticipated)
While a specific experimental spectrum is not publicly available, the structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, typically in the δ 7.0-8.5 ppm range. The ethyl group will present as a characteristic triplet (CH₃) around δ 1.2-1.4 ppm and a quartet (CH₂) around δ 4.1-4.3 ppm. The acetate methylene (CH₂) protons will appear as a singlet around δ 3.8-4.0 ppm.
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¹³C NMR: Aromatic carbons will appear in the δ 110-150 ppm region. The carbonyl carbon of the ester will be the most downfield signal, typically > δ 165 ppm.
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Mass Spectrometry: The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. The spectrum will show two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺. For C₁₁H₁₁BrN₂O₂, the expected m/z would be approximately 282.0 and 284.0.
Chemical Reactivity and Strategic Application in Synthesis
The true value of this compound lies in its capacity for controlled, sequential modification at its two primary functional groups.
C7-Position: Cross-Coupling Reactions
The C-Br bond at the 7-position is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.
Caption: Representative Suzuki cross-coupling reaction.
This strategy is fundamental in drug discovery for exploring the Structure-Activity Relationship (SAR) of the "western" region of the molecule. By varying the boronic acid (or other organometallic reagent in reactions like Stille, Heck, or Buchwald-Hartwig amination), a diverse library of analogs can be rapidly synthesized.
C3-Position: Modification of the Ethyl Acetate Group
The ester functionality provides a secondary site for derivatization, often performed after modification at the C7-position.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) in a solvent mixture like THF/water will convert the ethyl ester to the corresponding carboxylic acid.
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Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides. This is a powerful method for modulating solubility, introducing new pharmacophoric elements, or linking the scaffold to other molecular fragments.
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Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[10]
These transformations allow for fine-tuning of the molecule's properties to optimize its pharmacological profile.
Applications in Drug Discovery
As a functionalized intermediate, Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is not typically an end-product but a critical starting material. Its utility is demonstrated in the synthesis of targeted therapies. For example, the imidazo[1,2-a]pyridine core has been successfully used to develop covalent inhibitors targeting oncogenes like KRAS G12C.[4] The strategic placement of functional groups on this scaffold allows for precise orientation within a protein's binding site, making it an attractive platform for developing potent and selective inhibitors for various enzyme classes, such as kinases and proteases.
Conclusion
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a high-value, strategically designed chemical intermediate. Its synthesis is straightforward, and its properties are well-understood based on established chemical principles. The presence of two orthogonal functional handles—the C7-bromide for cross-coupling and the C3-ester for functional group interconversion—provides medicinal chemists with a versatile and powerful platform for the rapid generation of diverse compound libraries. This makes it an indispensable tool in modern drug discovery programs aimed at developing novel therapeutics.
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